(Vinylbenzyl)trimethylammonium chloride

Description

The exact mass of the compound Trimethyl(vinylbenzyl)ammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Vinylbenzyl)trimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Vinylbenzyl)trimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26616-35-3 |

|---|---|

Molecular Formula |

C12H18ClN |

Molecular Weight |

211.73 g/mol |

IUPAC Name |

trimethyl(1-phenylprop-2-enyl)azanium chloride |

InChI |

InChI=1S/C12H18N.ClH/c1-5-12(13(2,3)4)11-9-7-6-8-10-11;/h5-10,12H,1H2,2-4H3;1H/q+1;/p-1 |

InChI Key |

IBIJBHDRUKUWAM-UHFFFAOYSA-M |

Canonical SMILES |

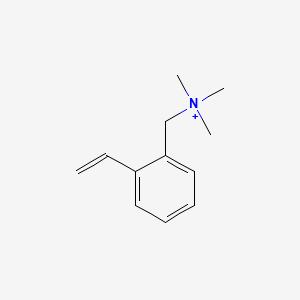

C[N+](C)(C)CC1=CC=CC=C1C=C |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Vinylbenzyl)trimethylammonium chloride Monomer: Properties, Synthesis, and Applications

(Vinylbenzyl)trimethylammonium chloride (VBTAC) , a quaternary ammonium (B1175870) salt, is a versatile monomer extensively utilized in the synthesis of cationic polymers. Its unique chemical structure, featuring a polymerizable vinyl group and a positively charged quaternary ammonium group, imparts valuable properties to the resulting polymers, making them suitable for a wide array of applications in research, materials science, and drug development. This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of VBTAC.

Core Properties of (Vinylbenzyl)trimethylammonium chloride

The fundamental properties of VBTAC are summarized below, providing essential data for researchers and scientists.

Table 1: Chemical and Physical Properties of (Vinylbenzyl)trimethylammonium chloride

| Property | Value | References |

| Chemical Name | (Vinylbenzyl)trimethylammonium chloride | [1] |

| Synonyms | (ar-Vinylbenzyl)trimethylammonium chloride, VBTAC | [1] |

| CAS Number | 26616-35-3 | [1][2] |

| Molecular Formula | C₁₂H₁₈ClN | [1][2] |

| Molecular Weight | 211.73 g/mol | [1][2] |

| Appearance | White to pale yellow powder | [1] |

| Melting Point | 240 °C (decomposes) | [1] |

| Purity | Typically ≥ 97-99% | [1] |

| Solubility | Soluble in water and lower alcohols like methanol (B129727) and ethanol. The vinylpyridine monomer is less soluble, and sufficient alcohol is needed to solubilize it for copolymerization.[3] | |

| Storage | Store at room temperature.[1] Keep refrigerated for long-term quality.[4] |

Table 2: Toxicological and Safety Information

| Hazard Identification | Precautionary Measures |

| Causes skin and serious eye irritation.[4][5] | Wear protective gloves, clothing, and eye/face protection. Wash exposed skin thoroughly after handling.[4] |

| May cause respiratory irritation.[4][5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[4] |

| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |

| GHS Pictogram | Irritant[2] |

| GHS Signal Word | Warning[2] |

Note: The toxicological properties have not been fully investigated, and standard laboratory safety precautions should be strictly followed.[6][7]

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of VBTAC are crucial for its application in research and development.

1. Synthesis of (Vinylbenzyl)trimethylammonium chloride

The primary route for synthesizing VBTAC involves the quaternization of 4-vinylbenzyl chloride (VBC) with trimethylamine (B31210).[2][8]

-

Materials: 4-vinylbenzyl chloride (VBC), aqueous solution of trimethylamine (40%).[8]

-

Procedure: The synthesis process is optimized by reacting VBC and trimethylamine in different molar ratios (e.g., 0.70, 0.80, 0.90, and 1.1). The molar ratio of reactants plays a crucial role in the yield of VBTAC.[8] The resulting product is then typically purified.

-

Characterization: The final product is confirmed using techniques such as ¹H-NMR and FTIR spectroscopy. Thermal stability is assessed using Thermogravimetric Analysis (TGA).[8]

2. Free Radical Polymerization of VBTAC

Poly(vinylbenzyl)trimethylammonium chloride) (PVBTAC) can be synthesized via free radical polymerization.

-

Materials: (Vinylbenzyl)trimethylammonium chloride (VBTAC) monomer, initiator (e.g., benzoyl peroxide (BPO) or 4,4′-azobis(4-cyanovaleric acid) (ACVA)), solvent (e.g., xylene, water).[3][9][10]

-

Procedure:

-

Dissolve the VBTAC monomer in the chosen solvent in a reaction flask equipped with a condenser.[9]

-

Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen.[9]

-

Add the initiator to the reaction mixture.[9]

-

Heat the reaction to a specific temperature (e.g., 70-80 °C) and stir for a defined period (e.g., 24-48 hours).[9][10]

-

After polymerization, the polymer is typically precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum.[9]

-

-

Characterization: The resulting polymer is characterized by ¹H NMR and FTIR spectroscopy to confirm its structure.[9] Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index.[11]

3. Controlled Radical Polymerization (RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined homopolymers and block copolymers of VBTAC.[10]

-

Materials: VBTAC monomer, RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPAD), radical initiator (e.g., ACVA), distilled water.[10]

-

Procedure for Homopolymer Synthesis:

-

Procedure for Block Copolymer Synthesis: A similar procedure is followed, first polymerizing another monomer (e.g., oligo(ethylene glycol) methyl ether methacrylate (B99206) - OEGMA) with a RAFT agent, and then using the resulting polymer as a macro-RAFT agent for the polymerization of VBTAC.[10]

Applications in Drug Development and Research

The cationic nature and polymerizability of VBTAC make it a valuable component in various biomedical and research applications.

-

Drug Delivery Systems: Cationic polymers synthesized from VBTAC are used in drug delivery to improve the solubility and bioavailability of therapeutic agents.[1]

-

Non-Viral Gene Delivery: PVBTAC homopolymers and block copolymers are investigated as non-viral vectors for DNA delivery. They can form complexes with DNA (polyplexes) in the size range of 80-300 nm, which can be used for gene therapy applications.[12]

-

Antimicrobial Coatings: The quaternary ammonium structure provides antimicrobial properties, making VBTAC suitable for developing coatings that inhibit bacterial growth, which is particularly beneficial in healthcare settings.[1][8]

-

Ion-Exchange Resins and Membranes: VBTAC is used to synthesize anion exchange membranes and resins for applications such as water treatment, chemical separations, and in electrolyzers. The positively charged quaternary ammonium groups provide the anion exchange functionality.[2]

-

Electrochemical Sensors: This monomer is employed in the fabrication of sensors for detecting various analytes with high sensitivity and selectivity.[1]

Visualizations

Diagram 1: Synthesis of (Vinylbenzyl)trimethylammonium chloride (VBTAC)

Caption: Workflow for the synthesis of VBTAC from 4-Vinylbenzyl Chloride.

Diagram 2: Free Radical Polymerization of VBTAC

Caption: Experimental workflow for the free radical polymerization of VBTAC.

Diagram 3: RAFT Polymerization for Block Copolymer Synthesis

Caption: Logical workflow for synthesizing a block copolymer using RAFT polymerization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (Vinylbenzyl)trimethylammonium chloride | 26616-35-3 | Benchchem [benchchem.com]

- 3. US4340522A - Process for preparing cationic polymers - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. Vinylbenzyl trimethylammonium chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. scipoly.com [scipoly.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ukm.my [ukm.my]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of (Vinylbenzyl)trimethylammonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (vinylbenzyl)trimethylammonium chloride (VBTAC), a versatile quaternary ammonium (B1175870) salt monomer. VBTAC is a crucial building block in the development of polymers for a wide range of applications, including ion-exchange resins, flocculants, and materials for biomedical applications. This document details the prevalent synthetic route, purification methodologies, and characterization of VBTAC, tailored for professionals in research and development.

Synthesis of (Vinylbenzyl)trimethylammonium chloride

The most common and efficient method for synthesizing (vinylbenzyl)trimethylammonium chloride is through the quaternization of 4-vinylbenzyl chloride (VBC) with trimethylamine (B31210) (TMA). This reaction, a classic example of a Menschutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The synthesis involves the nucleophilic attack of the nitrogen atom of trimethylamine on the benzylic carbon of 4-vinylbenzyl chloride, leading to the displacement of the chloride ion and the formation of the quaternary ammonium salt.

Reaction Parameters and Optimization

The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters that require careful control include stoichiometry, temperature, and solvent.

An excess of trimethylamine is often employed to ensure the complete conversion of 4-vinylbenzyl chloride and to drive the reaction to completion.[1] The reaction temperature is typically maintained in the range of 40-80°C. While higher temperatures can accelerate the reaction, they may also promote undesirable side reactions, such as the polymerization of the vinyl group.[1]

A study on the optimization of VBTAC synthesis investigated the reaction between 4-vinylbenzyl chloride and a 40% aqueous solution of trimethylamine at different molar ratios. The molar ratio of the reactants was found to be a crucial factor influencing the yield of VBTAC.[2]

Table 1: Synthesis of (Vinylbenzyl)trimethylammonium chloride - Reaction Conditions

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Temperature (°C) | Reaction Time (h) |

| 4-Vinylbenzyl chloride | 40% aq. Trimethylamine | 1:0.70 | Water | Ambient | - |

| 4-Vinylbenzyl chloride | 40% aq. Trimethylamine | 1:0.80 | Water | Ambient | - |

| 4-Vinylbenzyl chloride | 40% aq. Trimethylamine | 1:0.90 | Water | Ambient | - |

| 4-Vinylbenzyl chloride | 40% aq. Trimethylamine | 1:1.1 | Water | Ambient | - |

| 4-Vinylbenzyl chloride | Trimethylamine | - | Ethanol (B145695) | Room Temperature | 18 |

Note: Specific yield and purity data for the varied molar ratios were not available in the searched literature. The synthesis in ethanol is a commonly cited method.

Experimental Protocol: Synthesis of (Vinylbenzyl)trimethylammonium chloride

This protocol is based on the quaternization of 4-vinylbenzyl chloride with trimethylamine in an ethanol solution.

Materials:

-

4-Vinylbenzyl chloride (VBC) (purified by passing through a column of basic alumina (B75360) to remove inhibitors)[3]

-

Trimethylamine (TMA) solution (e.g., 40% in water or as a solution in ethanol)

-

Anhydrous Ethanol

-

Diethyl ether (or acetone)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve purified 4-vinylbenzyl chloride in anhydrous ethanol under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of trimethylamine solution to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the crude (vinylbenzyl)trimethylammonium chloride is ready for purification.

Purification of (Vinylbenzyl)trimethylammonium chloride

Purification of the synthesized VBTAC is crucial to remove unreacted starting materials and any byproducts. Recrystallization is a highly effective method for obtaining high-purity crystalline VBTAC.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude (vinylbenzyl)trimethylammonium chloride

-

Ethanol (or methanol)

-

Diethyl ether (or acetone)

-

Beakers and flasks

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude reaction mixture to a beaker.

-

If the product has precipitated, collect the solid by vacuum filtration. If the product is in solution, reduce the solvent volume under reduced pressure until a concentrated solution is obtained.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Once a clear solution is obtained, allow it to cool slowly to room temperature.

-

To induce further crystallization, slowly add a less polar solvent, such as diethyl ether or acetone, until the solution becomes turbid.

-

Cool the mixture in an ice bath to maximize the precipitation of the purified product.

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified (vinylbenzyl)trimethylammonium chloride under vacuum to a constant weight.

Table 2: Physical and Chemical Properties of (Vinylbenzyl)trimethylammonium chloride

| Property | Value |

| Molecular Formula | C₁₂H₁₈ClN |

| Molecular Weight | 211.73 g/mol [1][4] |

| Appearance | White crystalline solid[5] |

| Purity (typical) | ≥95%[1] |

Characterization of (Vinylbenzyl)trimethylammonium chloride

The identity and purity of the synthesized VBTAC should be confirmed using various analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of VBTAC is expected to show characteristic peaks for the vinyl group, the aromatic ring, and the quaternary ammonium group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

Table 3: Expected ¹H NMR Chemical Shifts for (Vinylbenzyl)trimethylammonium chloride

| Protons | Chemical Shift (ppm) |

| Vinyl group protons | 5.3 - 6.8 |

| Aromatic protons | 7.2 - 7.6 |

| Benzylic protons (-CH₂-N⁺) | ~4.5 |

| Methyl protons (-N⁺(CH₃)₃) | ~3.1 |

Note: The exact chemical shifts may vary depending on the solvent used for analysis.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the VBTAC monomer.

Experimental Workflows and Synthesis Pathway

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the synthesis and purification of (vinylbenzyl)trimethylammonium chloride.

Caption: Synthesis pathway of (Vinylbenzyl)trimethylammonium chloride.

Caption: General experimental workflow for VBTAC synthesis.

References

An In-depth Technical Guide on (Vinylbenzyl)trimethylammonium chloride: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Vinylbenzyl)trimethylammonium chloride (VBTAC) is a quaternary ammonium (B1175870) salt that serves as a versatile monomer in the synthesis of cationic polymers. Its unique structure, featuring a polymerizable vinyl group and a positively charged quaternary ammonium moiety, makes it a valuable building block for a wide range of applications, including in the development of ion-exchange resins, flocculants, and materials for biomedical applications. VBTAC typically exists as a mixture of isomers, primarily the meta and para isomers, with the ortho isomer also being a possible component. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the ortho, meta, and para isomers of (vinylbenzyl)trimethylammonium chloride.

Chemical Structure and Isomers

The core structure of (vinylbenzyl)trimethylammonium chloride consists of a vinylbenzyl group attached to a trimethylammonium chloride salt. The position of the vinyl group on the benzene (B151609) ring determines the isomer: ortho (1-ethenyl-2-(trimethylammoniomethyl)benzene chloride), meta (1-ethenyl-3-(trimethylammoniomethyl)benzene chloride), and para (1-ethenyl-4-(trimethylammoniomethyl)benzene chloride). The commercially available form is often a mixture of the meta and para isomers.[1][2]

The chemical structures of the three isomers are depicted below:

Caption: Chemical structures of the ortho, meta, and para isomers of (Vinylbenzyl)trimethylammonium chloride.

Physicochemical Properties

The physicochemical properties of (vinylbenzyl)trimethylammonium chloride are influenced by the isomeric form. While data for the pure individual isomers are limited, properties for the commercially available mixture and computed data for the ortho and para isomers are summarized below.

| Property | ortho-Isomer | meta-Isomer | para-Isomer | Mixed Isomers |

| CAS Number | 149158-70-3[3] | Not available | 7538-38-7[4] | 26616-35-3[5] |

| Molecular Formula | C₁₂H₁₈ClN[3] | C₁₂H₁₈ClN | C₁₂H₁₈ClN[4] | C₁₂H₁₈ClN[5] |

| Molecular Weight | 211.73 g/mol [3] | 211.73 g/mol | 211.73 g/mol [4] | 211.73 g/mol [5] |

| Appearance | - | - | - | White to pale yellow powder[1] |

| Melting Point | - | - | - | 159-161 °C[1] or 240 °C (dec.)[2] |

| Boiling Point | - | - | - | - |

| Solubility | - | - | Soluble in water[6] | Soluble in water at 20 °C[1] |

| Density | - | - | - | 0.17 g/cm³[1] |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for the identification and characterization of the different isomers of (vinylbenzyl)trimethylammonium chloride.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl, aromatic, benzyl, and trimethylammonium protons. The splitting patterns of the aromatic protons are particularly useful for distinguishing between the ortho, meta, and para isomers.

| Protons | para-Isomer (D₂O) Chemical Shift (ppm) |

| Vinyl (CH=CH₂) | 5.30-6.80 (m) |

| Aromatic (C₆H₄) | 7.40-7.60 (m) |

| Benzyl (CH₂) | 4.50 (s) |

| Trimethylammonium (N(CH₃)₃) | 3.05 (s) |

¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule, allowing for unambiguous structural confirmation.

| Carbon | para-Isomer (D₂O) Chemical Shift (ppm) |

| Vinyl (CH=C H₂) | ~115 |

| Vinyl (C H=CH₂) | ~136 |

| Aromatic | 126-140 |

| Benzyl (CH₂) | ~67 |

| Trimethylammonium (N(CH₃)₃) | ~52 |

FTIR Spectroscopy

The FTIR spectrum of (vinylbenzyl)trimethylammonium chloride shows characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (vinyl) | ~3080 |

| C-H stretch (aromatic) | ~3010 |

| C-H stretch (aliphatic) | 2800-3000 |

| C=C stretch (vinyl) | ~1630 |

| C=C stretch (aromatic) | ~1610, 1490 |

| C-N stretch | ~960 |

| C-H bend (out-of-plane, para) | ~830 |

Experimental Protocols

Synthesis of (Vinylbenzyl)trimethylammonium chloride

A general method for the synthesis of (vinylbenzyl)trimethylammonium chloride involves the quaternization of vinylbenzyl chloride with trimethylamine (B31210).[7] The synthesis of specific isomers requires the use of the corresponding isomer of vinylbenzyl chloride as the starting material.

Materials:

-

Vinylbenzyl chloride (appropriate isomer)

-

Trimethylamine (solution in a suitable solvent, e.g., ethanol)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve vinylbenzyl chloride in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add a solution of trimethylamine to the cooled vinylbenzyl chloride solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding the reaction mixture to a large volume of cold anhydrous diethyl ether with vigorous stirring.

-

Collect the white precipitate by vacuum filtration.

-

Wash the product with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified (vinylbenzyl)trimethylammonium chloride under vacuum.

Caption: General workflow for the synthesis of (Vinylbenzyl)trimethylammonium chloride.

NMR Sample Preparation and Analysis

Materials:

-

(Vinylbenzyl)trimethylammonium chloride sample

-

Deuterated solvent (e.g., D₂O, CDCl₃)

-

NMR tube

Procedure:

-

Weigh approximately 5-10 mg of the (vinylbenzyl)trimethylammonium chloride sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[3]

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard.

FTIR Sample Preparation and Analysis (Thin Solid Film Method)

Materials:

-

(Vinylbenzyl)trimethylammonium chloride sample

-

Volatile solvent (e.g., methylene (B1212753) chloride or acetone)[8]

-

Salt plates (e.g., NaCl or KBr)

Procedure:

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[8]

-

Apply a drop of the solution onto a clean, dry salt plate.[8]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[8]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Analyze the resulting spectrum to identify characteristic absorption bands.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, isomers, and key analytical data for (vinylbenzyl)trimethylammonium chloride. The provided experimental protocols for synthesis and analysis serve as a valuable resource for researchers and professionals working with this important cationic monomer. A thorough understanding of the properties of the different isomers is essential for the targeted design and synthesis of polymers with specific characteristics for various advanced applications.

References

- 1. gihichem.com [gihichem.com]

- 2. 氯化三甲基乙烯基苄基铵 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scienceopen.com [scienceopen.com]

- 4. (p-Vinylbenzyl)trimethylammonium chloride | C12H18ClN | CID 198058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. (Vinylbenzyl)trimethylammonium chloride | 26616-35-3 | Benchchem [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

(Vinylbenzyl)trimethylammonium Chloride: A Technical Guide to Safe Handling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(Vinylbenzyl)trimethylammonium chloride (VBTAC), CAS No. 26616-35-3, is a quaternary ammonium (B1175870) compound widely utilized in polymer chemistry as a monomer for cationic polymerization.[1] Its applications include the synthesis of functional polymers, ion-exchange resins for water treatment, and as an antimicrobial agent in various formulations.[1][2][3] Given its reactive nature and specific health hazards, a thorough understanding of its safety profile and handling requirements is essential for all laboratory and manufacturing personnel.

This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for (Vinylbenzyl)trimethylammonium chloride, compiled from manufacturer safety data sheets (SDS).

Hazard Identification and Classification

VBTAC is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary health risks are associated with ingestion and contact with skin and eyes.

-

GHS Hazard Statements:

Carcinogenicity evaluations by IARC, NTP, and OSHA have not identified this compound as a known, probable, or suspected carcinogen.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of VBTAC.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 26616-35-3 | [4] |

| Molecular Formula | C₁₂H₁₈ClN | [2][7] |

| Molecular Weight | 211.73 g/mol | [2][8] |

| Appearance | White to pale yellow powder/solid | [2][4] |

| Melting Point | 240 °C (decomposes) | [2][4] |

| Stability | Stable under normal, ambient conditions |[4] |

Table 2: Toxicological Information

| Hazard Endpoint | GHS Classification | Notes | Source(s) |

|---|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4] |

| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Target Organ: Respiratory system. |[4] |

Note: A comprehensive toxicological investigation for this compound has not been completed.[9] No specific LD50/LC50 data is available in the cited documents.

Experimental Protocols & Workflows

While detailed methodologies for toxicological studies are not published in safety data sheets, the following diagrams illustrate the logical workflows for hazard control and emergency response based on the compound's known properties.

Caption: Logical workflow linking identified hazards of VBTAC to mandatory preventative control measures.

Caption: Step-by-step emergency workflow for responding to an accidental release of solid VBTAC.

Handling, Storage, and Personal Protective Equipment

Adherence to proper handling and storage protocols is critical to ensure personnel safety.

4.1. Safe Handling

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is used.

-

Avoid breathing dust; ensure adequate ventilation or use only in a well-ventilated area.[4][10]

4.2. Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

-

For long-term quality, refrigeration is recommended (Store below 4°C/39°F).[4][9]

-

Store away from incompatible materials, such as oxidizing agents.[4][9]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

|---|---|---|

| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133). | [4][9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][9] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., filter type P2). | [4][9] |

| Workstation | Eyewash stations and safety showers must be close to the workstation location. |[4] |

Emergency and First-Aid Procedures

Immediate and appropriate first-aid response is crucial in the event of an exposure.

5.1. First-Aid Measures

-

General Advice: Show the safety data sheet to the attending medical professional.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[7][9]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[4]

-

If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.

5.2. Accidental Release Measures

-

Personal Precautions: Avoid substance contact and inhalation of dust. Ensure adequate ventilation and evacuate the danger area.[10]

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleanup: Cover drains. Sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][9] Clean the affected area thoroughly.

5.3. Fire-Fighting Measures

-

The material is combustible.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent skin contact.[4][7]

References

- 1. CAS 26616-35-3: (Vinylbenzyl)trimethylammonium chloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.es [fishersci.es]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. AB123656 | CAS 26616-35-3 – abcr Gute Chemie [abcr.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. scipoly.com [scipoly.com]

Characterization of (Vinylbenzyl)trimethylammonium chloride by NMR and FTIR

An in-depth technical guide on the characterization of (Vinylbenzyl)trimethylammonium chloride (VBTAC) by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is presented for researchers, scientists, and drug development professionals. This guide provides detailed experimental protocols, tabulated spectral data with assignments, and a visual workflow to ensure accurate and reproducible analysis of this critical monomer.

Spectroscopic Characterization of (Vinylbenzyl)trimethylammonium chloride

(Vinylbenzyl)trimethylammonium chloride is a key monomer utilized in the synthesis of functional polymers for a wide range of applications, including ion-exchange resins and materials for biomedical use. The precise structure and purity of VBTAC are essential for the desired properties of the resulting polymers. NMR and FTIR spectroscopy are powerful analytical techniques for the comprehensive characterization of the VBTAC monomer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra to verify the structure and assess the purity of VBTAC.

Materials and Equipment:

-

(Vinylbenzyl)trimethylammonium chloride (VBTAC) sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O or Chloroform-d - CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)[1]

Procedure:

-

Sample Preparation: A solution of 10-20 mg of VBTAC is prepared in 0.6-0.7 mL of a suitable deuterated solvent and transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans (typically 16-32) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired data is processed by Fourier transformation, followed by phase and baseline corrections. The chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the identification of functional groups in VBTAC using FTIR spectroscopy.

Materials and Equipment:

-

(Vinylbenzyl)trimethylammonium chloride (VBTAC) sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Analysis: A small amount of the solid VBTAC sample is placed on the ATR crystal, and firm contact is ensured using the pressure clamp. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[2]

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final infrared spectrum.

Data Presentation

The following tables summarize the expected chemical shifts and absorption frequencies for (Vinylbenzyl)trimethylammonium chloride.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Assignments for (Vinylbenzyl)trimethylammonium chloride.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 2H | Aromatic protons (ortho to -CH₂N⁺) |

| ~7.4 | Doublet | 2H | Aromatic protons (ortho to vinyl group) |

| ~6.7 | Doublet of doublets | 1H | Vinyl -CH= |

| ~5.8 | Doublet | 1H | Vinyl =CH₂ (trans) |

| ~5.3 | Doublet | 1H | Vinyl =CH₂ (cis) |

| ~4.3 | Singlet | 2H | Benzylic -CH₂-N⁺ |

| ~3.1 | Singlet | 9H | N⁺-(CH₃)₃ |

Note: The disappearance of vinyl proton signals can confirm successful polymerization of VBTAC.[3]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts and Assignments for (Vinylbenzyl)trimethylammonium chloride.

| Chemical Shift (δ) (ppm) | Assignment |

| ~137 | Aromatic C (quaternary, attached to vinyl group) |

| ~136 | Vinyl -CH= |

| ~132 | Aromatic C (quaternary, attached to -CH₂N⁺) |

| ~129 | Aromatic CH (ortho to -CH₂N⁺) |

| ~126 | Aromatic CH (ortho to vinyl group) |

| ~115 | Vinyl =CH₂ |

| ~68 | Benzylic -CH₂-N⁺ |

| ~52 | N⁺-(CH₃)₃ |

FTIR Spectral Data

Table 3: Characteristic FTIR Absorption Bands and Assignments for (Vinylbenzyl)trimethylammonium chloride.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3010 | C-H stretch (aromatic and vinyl) |

| ~2950 | C-H stretch (aliphatic) |

| ~1630 | C=C stretch (vinyl group) |

| ~1610, ~1515, ~1480 | C=C stretch (aromatic ring) |

| ~1480 | CH₂ scissoring and CH₃ asymmetric deformation |

| ~990, ~910 | =C-H out-of-plane bending (vinyl group) |

| ~840 | C-H out-of-plane bending (para-disubstituted ring) |

| ~950 | C-N stretch (quaternary ammonium) |

Note: The persistence of characteristic vibrational bands in the FTIR spectrum can confirm the structural integrity of functional groups after polymerization.[4]

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the experimental and data analysis steps for the characterization of VBTAC.

Caption: Experimental workflow for the characterization of VBTAC.

References

An In-depth Technical Guide to the Solubility of (Vinylbenzyl)trimethylammonium chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of (Vinylbenzyl)trimethylammonium chloride (VBTAC), a key monomer in the synthesis of functional polymers. Due to its quaternary ammonium (B1175870) structure, VBTAC exhibits distinct solubility behavior, which is critical for its handling, polymerization, and application in various fields, including the development of ion-exchange resins and functional coatings. While extensive quantitative solubility data is not widely available in published literature, this document consolidates qualitative information, presents a detailed experimental protocol for quantitative determination, and illustrates relevant experimental and logical workflows.

Core Compound Profile

-

Chemical Name: (Vinylbenzyl)trimethylammonium chloride

-

Synonyms: VBTAC, (ar-Vinylbenzyl)trimethylammonium chloride

-

CAS Number: 26616-35-3

-

Molecular Formula: C₁₂H₁₈ClN

-

Molecular Weight: 211.73 g/mol

-

Appearance: Typically a white to off-white crystalline powder.

Solubility Profile of (Vinylbenzyl)trimethylammonium chloride

(Vinylbenzyl)trimethylammonium chloride is an ionic compound, and its solubility is largely dictated by the polarity of the solvent. The presence of the charged quaternary ammonium group confers solubility in polar solvents, while the vinylbenzyl group provides some nonpolar character. The following table summarizes the available qualitative and semi-quantitative solubility data.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference(s) |

| Water | H₂O | Polar Protic | Soluble | 20 | [1] |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | [2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [2] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not Specified | [2] |

Note: The term "Soluble" is based on qualitative descriptions in the cited literature. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable gravimetric method for determining the saturation solubility of (Vinylbenzyl)trimethylammonium chloride in a specific solvent at a controlled temperature. This method is based on the principle of isothermal equilibrium.

Objective: To determine the quantitative solubility (e.g., in g/L or mg/mL) of VBTAC in a given solvent at a specified temperature.

Materials:

-

(Vinylbenzyl)trimethylammonium chloride (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed glass tubes (e.g., 20 mL)

-

Thermostatic shaker or incubator with agitation

-

Syringes (e.g., 5 mL or 10 mL)

-

Syringe filters (e.g., 0.2 µm PTFE or other solvent-compatible material)

-

Pre-weighed, dry collection vials

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or nitrogen stream for solvent evaporation

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of VBTAC to a scintillation vial. An excess is critical to ensure a saturated solution is formed with undissolved solid remaining.

-

Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent any solvent evaporation.

-

Prepare at least three replicates for each solvent and temperature combination.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest in the thermostatic chamber for at least 4 hours. This allows the excess, undissolved solid to settle, leaving a clear supernatant.

-

-

Sample Collection and Filtration:

-

Carefully draw a known volume of the clear supernatant (e.g., 5.0 mL) using a syringe.

-

Immediately attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, dry collection vial. Record the exact volume transferred. This filtration step is crucial to remove any microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered solution.

-

Gently evaporate the solvent from the vial. This can be achieved under a slow stream of nitrogen or by using a vacuum oven at a temperature well below the decomposition point of VBTAC (decomposition occurs above 240°C).

-

Once the solvent is completely removed and a dry residue of VBTAC remains, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial again. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved VBTAC.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of VBTAC residue (g)) / (Volume of filtered supernatant (L))

-

Logical and Experimental Workflows

Visualizing the processes involved in utilizing and characterizing VBTAC is essential for planning research and development activities. The following diagrams illustrate key workflows.

Caption: Experimental workflow for determining VBTAC solubility.

Caption: Logical workflow from VBTAC monomer to polymer application.

References

In-depth Technical Guide: Thermal Stability of Poly(vinylbenzyltrimethylammonium chloride)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of poly(vinylbenzyltrimethylammonium chloride) (PVBTMAC), a cationic polymer with significant applications in various fields, including drug delivery and biomedical engineering. Understanding the thermal properties of PVBTMAC is critical for its processing, storage, and application, ensuring its integrity and performance.

Quantitative Thermal Degradation Data

The thermal stability of poly(vinylbenzyltrimethylammonium chloride) is primarily assessed using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key insights into its decomposition profile.

A study on a poly(4-vinylbenzyl)trimethylammonium chloride resin, analyzed under a nitrogen atmosphere at a heating rate of 10°C/min, indicates that the polymer is stable up to approximately 250°C.[1] The thermal degradation of PVBTMAC typically occurs in a multi-step process. The initial weight loss is often attributed to the loss of adsorbed water, followed by the decomposition of the quaternary ammonium (B1175870) group, and finally the degradation of the polymer backbone.[1]

For a related series of quaternized poly(styrene-co-vinylbenzyl chloride) anion exchange membranes, thermogravimetric analysis revealed a thermal stability of up to 165°C. The specific degradation profile and stability can be influenced by the nature of the ammonium cation.

Table 1: Summary of TGA Data for Poly(vinylbenzyltrimethylammonium chloride) and Related Polymers

| Polymer | Onset Decomposition Temperature (°C) | Key Degradation Steps | Reference |

| Poly(4-vinylbenzyl)trimethylammonium chloride resin | ~250 | Two-step weight loss, attributed to the ammonium group. | [1] |

| Quaternized poly(styrene-co-vinylbenzyl chloride) | 165 | Decomposition of the anion exchange polymer. |

Note: The exact temperatures and weight loss percentages can vary depending on the specific molecular weight, purity, and experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal stability of poly(vinylbenzyltrimethylammonium chloride) using TGA.

Objective: To determine the onset decomposition temperature and characterize the thermal degradation profile of PVBTMAC.

Materials and Equipment:

-

Poly(vinylbenzyltrimethylammonium chloride) sample

-

Thermogravimetric analyzer (TGA)

-

High-purity nitrogen gas (or other inert gas)

-

Analytical balance

-

Sample pans (e.g., platinum, alumina, or aluminum)

Procedure:

-

Sample Preparation:

-

Ensure the PVBTMAC sample is dry and free of solvent. If necessary, dry the sample under vacuum at a temperature below its glass transition temperature.

-

Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program:

-

Initial temperature: Ambient (e.g., 25°C)

-

Heating rate: 10°C/min (a common rate for polymers)

-

Final temperature: A temperature sufficient to ensure complete degradation (e.g., 600-800°C).

-

-

-

Data Acquisition:

-

Start the TGA experiment.

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline with the tangent of the steepest part of the TGA curve.

-

Identify the temperature(s) of maximum degradation rate (Tmax) from the peak(s) of the DTG curve.

-

Quantify the percentage of weight loss at each degradation step.

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This protocol is designed to identify the volatile products generated during the thermal decomposition of PVBTMAC.

Objective: To elucidate the thermal degradation mechanism by identifying the chemical composition of the degradation products.

Materials and Equipment:

-

Poly(vinylbenzyltrimethylammonium chloride) sample

-

Pyrolyzer coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS) system

-

Helium gas (carrier gas)

Procedure:

-

Sample Preparation:

-

Place a small, accurately weighed amount (typically in the microgram range) of the dry PVBTMAC sample into a pyrolysis sample cup or tube.

-

-

Instrument Setup:

-

Install the sample into the pyrolyzer.

-

Set the pyrolysis temperature. This can be a single temperature (e.g., the Tmax determined by TGA) or a programmed temperature ramp.

-

Set the GC/MS conditions:

-

Injector temperature

-

GC column type (e.g., a non-polar or medium-polarity column)

-

GC temperature program (to separate the pyrolysis products)

-

MS scan range (to detect the expected range of molecular weights)

-

-

-

Data Acquisition:

-

Initiate the pyrolysis, which rapidly heats the sample and introduces the degradation products into the GC/MS system.

-

The GC separates the volatile products, and the MS detects and fragments them.

-

-

Data Analysis:

-

Identify the individual compounds in the pyrogram by comparing their mass spectra to a spectral library (e.g., NIST).

-

Relate the identified products to the structure of the PVBTMAC repeating unit to propose a degradation pathway.

-

Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for assessing the thermal stability of PVBTMAC.

Proposed Thermal Degradation Pathway of PVBTMAC

The thermal degradation of poly(vinylbenzyltrimethylammonium chloride) is believed to proceed primarily through a Hoffmann elimination mechanism, which is characteristic of quaternary ammonium salts.

Caption: Proposed degradation pathway of PVBTMAC via Hoffmann elimination.

This in-depth guide provides a foundational understanding of the thermal stability of poly(vinylbenzyltrimethylammonium chloride). For specific applications, it is recommended to perform detailed thermal analysis under conditions that mimic the intended processing and use environments.

References

An In-depth Technical Guide to (Vinylbenzyl)trimethylammonium chloride (VBTAC)

CAS Number: 26616-35-3

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (Vinylbenzyl)trimethylammonium chloride (VBTAC), a versatile quaternary ammonium (B1175870) compound with significant applications in polymer chemistry and biomedical fields. This document consolidates essential data, experimental protocols, and key chemical workflows to support ongoing research and development.

Chemical and Physical Properties

(Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt containing a vinyl group, making it a valuable monomer for the synthesis of cationic polymers. It is typically a white to pale yellow powder and exists as a mixture of 3- and 4-vinyl isomers. Its ionic nature imparts solubility in polar solvents.

Table 1: Physicochemical Properties of (Vinylbenzyl)trimethylammonium chloride

| Property | Value | Reference(s) |

| CAS Number | 26616-35-3 | [1] |

| Molecular Formula | C₁₂H₁₈ClN | [2] |

| Molecular Weight | 211.73 g/mol | [2] |

| Appearance | White to pale yellow powder | |

| Melting Point | 240 °C (decomposes) | |

| Purity | Typically 97-99% | [1] |

| Solubility | Soluble in water and alcohols. |

Table 2: Spectroscopic Data for (Vinylbenzyl)trimethylammonium chloride

| Technique | Description | Peak Assignments | Reference(s) |

| ¹H NMR (in D₂O) | Proton Nuclear Magnetic Resonance | Aromatic protons: 6.5–7.5 ppm; N⁺-methyl groups (singlet): ~3.1 ppm | [3] |

| FT-IR | Fourier-Transform Infrared Spectroscopy | C-N⁺ stretching: ~1121 cm⁻¹; Aromatic C=C stretching: ~1656 cm⁻¹; O-H (bound water): ~3419 cm⁻¹; Para-di-substitution and ring breathing of benzene: 850 cm⁻¹, 875 cm⁻¹, 1019 cm⁻¹ | [4] |

Synthesis and Experimental Protocols

The primary route for synthesizing (Vinylbenzyl)trimethylammonium chloride is through the quaternization of 4-vinylbenzyl chloride (VBC) with trimethylamine (B31210).

Synthesis of (Vinylbenzyl)trimethylammonium chloride from 4-Vinylbenzyl Chloride

This protocol describes the laboratory-scale synthesis of VBTAC.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 4-vinylbenzyl chloride in a suitable solvent such as ethanol.

-

Reagent Addition: Add an excess of trimethylamine solution to the reaction mixture. The use of excess trimethylamine helps to ensure the complete conversion of the vinylbenzyl chloride.

-

Reaction Conditions: The reaction is typically conducted at a moderately elevated temperature, for instance, between 40°C and 80°C, for approximately 18 hours at room temperature to achieve a reasonable reaction rate.

-

Purification: Following the reaction, the product can be purified by recrystallization or column chromatography to remove any unreacted precursors.

Polymerization of (Vinylbenzyl)trimethylammonium chloride

The vinyl group in VBTAC allows it to readily undergo polymerization, forming cationic polyelectrolytes. This section details protocols for free-radical polymerization and Atom Transfer Radical Polymerization (ATRP).

Free-Radical Polymerization for Anion Exchange Membrane Synthesis

This method is used to create copolymers for applications such as anion exchange membranes in fuel cells and electrolyzers.

Experimental Protocol:

-

Monomer Solution: Prepare a solution of (Vinylbenzyl)trimethylammonium chloride and a comonomer (e.g., N-vinylimidazole) in a solvent like dimethylacetamide.

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (typically 0.1% by weight), to the monomer solution.

-

Polymerization: Stir the mixture continuously at a controlled temperature (e.g., 60°C) for several hours (e.g., 8 hours) under an inert atmosphere (e.g., N₂).[5]

-

Membrane Casting: Cast the resulting viscous polymer solution onto a clean glass plate and dry it under a vacuum at an elevated temperature (e.g., 55°C) for 24 hours to form the membrane.[5]

Atom Transfer Radical Polymerization (ATRP)

Direct ATRP of VBTAC can be challenging due to side reactions. A common strategy involves an ion exchange to form (vinylbenzyl)trimethylammonium tetrafluoroborate (B81430) ([VBTMA][BF₄]), which undergoes controlled ATRP.

Experimental Protocol:

-

Monomer Modification: Prepare [VBTMA][BF₄] via ion exchange from the chloride salt.

-

Reaction Setup: In a Schlenk tube, combine [VBTMA][BF₄], a copper catalyst (e.g., CuBr), and a ligand (e.g., HMTETA) in a solvent such as dimethylformamide (DMF).

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.

-

Initiation: Add an initiator (e.g., (1-bromoethyl)benzene) and conduct the polymerization at an elevated temperature (e.g., 90°C) with stirring.

-

Termination and Purification: The polymerization can be monitored for conversion over time. The resulting polymer is typically purified by precipitation.

Applications in Drug and Gene Delivery

The cationic nature of poly(vinylbenzyl)trimethylammonium chloride) [P(VBTAC)] makes it a suitable candidate for complexing with anionic biomolecules like DNA, forming nanoparticles known as polyplexes for gene delivery.

Formation of P(VBTAC)/DNA Polyplexes

Experimental Protocol:

-

Solution Preparation: Prepare an aqueous solution of P(VBTAC) and a separate solution of DNA in a suitable buffer.

-

Complexation: The formation of polyplexes is achieved by mixing the P(VBTAC) and DNA solutions. The ratio of the polymer's amine groups to the DNA's phosphate (B84403) groups (N/P ratio) is a critical parameter that influences the size and surface charge of the resulting nanoparticles.[6][7]

-

Incubation: The mixture is typically stirred or vortexed for a short period (e.g., 30 minutes) to allow for self-assembly of the polyplexes.[7]

-

Characterization: The resulting polyplexes can be characterized for their size and zeta potential using techniques like dynamic light scattering (DLS). Typically, polyplexes in the size range of 80-300 nm are formed.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. (p-Vinylbenzyl)trimethylammonium chloride | C12H18ClN | CID 198058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. An Investigation of a (Vinylbenzyl) Trimethylammonium and N-Vinylimidazole-Substituted Poly (Vinylidene Fluoride-Co-Hexafluoropropylene) Copolymer as an Anion-Exchange Membrane in a Lignin-Oxidising Electrolyser [mdpi.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Poly(vinyl benzyl trimethylammonium chloride) Homo and Block Copolymers Complexation with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Purity Analysis of (Vinylbenzyl)trimethylammonium Chloride Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the purity analysis of (Vinylbenzyl)trimethylammonium chloride (VBTAC), a critical monomer used in the synthesis of functional polymers for various applications in research, pharmaceuticals, and materials science. Ensuring the purity of this monomer is paramount for achieving desired polymer characteristics and reproducible results. This document details experimental protocols for key analytical techniques, presents data in a structured format, and outlines a logical workflow for comprehensive purity assessment.

Introduction to (Vinylbenzyl)trimethylammonium Chloride (VBTAC)

(Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium (B1175870) salt containing a polymerizable vinyl group. It is a versatile monomer utilized in the production of cationic polymers and ion-exchange resins. These polymers find applications in gene delivery, drug formulation, water treatment, and as antimicrobial agents.[1][2] The purity of the VBTAC monomer directly impacts the polymerization process and the final properties of the resulting polymer, making rigorous analytical characterization essential. VBTAC is typically available as a white to pale yellow powder and is a mixture of 3- and 4-vinyl isomers.[3]

Common Impurities

Understanding the potential impurities in VBTAC is crucial for developing appropriate analytical methods. Impurities can arise from the synthesis process or degradation. The primary synthetic route involves the reaction of 4-vinylbenzyl chloride (VBC) with trimethylamine.[4]

Table 1: Potential Impurities in (Vinylbenzyl)trimethylammonium Chloride

| Impurity Class | Specific Examples | Potential Origin |

| Precursors | 4-Vinylbenzyl chloride (VBC), 3-vinylbenzyl chloride | Incomplete reaction |

| Isomers | Isomers of VBC | Starting material composition |

| Cross-linking agents | Divinylbenzene | Impurity in VBC starting material[5] |

| Solvents | Ethanol, Isopropyl alcohol, Toluene | Residual from synthesis and purification |

| By-products | Trimethylamine hydrochloride | Side reactions |

| Degradation Products | Polymers of VBTAC | Spontaneous polymerization |

| Inorganic Salts | Sodium chloride | By-product of synthesis or purification |

| Water | - | Ingress during storage and handling |

Analytical Methods for Purity Determination

A multi-faceted approach is recommended for the comprehensive purity analysis of VBTAC monomer.

Titration Methods

Titration is a classical and reliable method for quantifying the active components of VBTAC.

This method determines the chloride ion concentration, which is stoichiometrically related to the VBTAC content. The principle involves the precipitation of silver chloride (AgCl) upon titration with a standardized silver nitrate (B79036) (AgNO₃) solution.[6]

Experimental Protocol:

-

Materials and Reagents:

-

(Vinylbenzyl)trimethylammonium chloride sample

-

Standardized 0.1 M Silver Nitrate (AgNO₃) solution

-

Deionized water

-

Isopropyl alcohol (IPA)

-

Silver ion-selective electrode (ISE)

-

Automatic titrator

-

Magnetic stirrer

-

-

Sample Preparation:

-

Accurately weigh approximately 0.15 g of the VBTAC sample and record the weight.

-

Dissolve the sample in a 50:50 (v/v) mixture of isopropyl alcohol and deionized water to a final volume of 100 mL in a beaker. The addition of IPA aids in the solubility of the quaternary ammonium salt.[6]

-

-

Titration Procedure:

-

Calibrate the automatic titrator and the silver ISE according to the manufacturer's instructions.

-

Place the beaker with the dissolved sample on the magnetic stirrer and immerse the silver ISE and the titrator's dispenser tip into the solution.

-

Initiate the titration with the standardized 0.1 M AgNO₃ solution. The titrator will automatically add the titrant and record the potential.

-

-

Endpoint Determination:

-

The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added). Modern automatic titrators can automatically identify this endpoint.[6]

-

-

Calculation:

-

The percentage of VBTAC can be calculated using the following formula:

where:

-

V = Volume of AgNO₃ solution at the endpoint (mL)

-

M = Molarity of the AgNO₃ solution (mol/L)

-

MW = Molecular weight of VBTAC (211.73 g/mol )

-

W = Weight of the VBTAC sample (g)

-

-

This method is specific for the determination of water content, a critical parameter for a hygroscopic material like VBTAC. Both volumetric and coulometric Karl Fischer titration methods can be employed, depending on the expected water content.[1] For strongly basic amines, the addition of a weak acid like benzoic acid to the Karl Fischer solvent is recommended to avoid pH-related side reactions.

Experimental Protocol (Volumetric):

-

Materials and Reagents:

-

Karl Fischer titrator (volumetric)

-

Karl Fischer titrant (e.g., CombiTitrant 5)

-

Karl Fischer solvent (e.g., methanol-based)

-

Benzoic acid (if necessary)

-

-

Procedure:

-

Add the Karl Fischer solvent to the titration cell and titrate to a dry endpoint to eliminate residual water.

-

Accurately weigh a suitable amount of the VBTAC sample and introduce it into the titration cell.

-

Start the titration. The titrator will automatically dispense the titrant until all the water in the sample has reacted.

-

The water content is automatically calculated by the instrument based on the volume of titrant consumed.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying VBTAC from its impurities.

Experimental Protocol (General Method):

-

Instrumentation:

-

HPLC system with a UV detector

-

-

Chromatographic Conditions (suggested starting point):

-

Column: A reversed-phase C18 column is often suitable for separating moderately polar compounds like VBTAC.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The ionic nature of VBTAC may require the use of an ion-pairing reagent in the mobile phase for better peak shape and retention.

-

Detection: UV detection at a wavelength where VBTAC and its potential aromatic impurities show significant absorbance (e.g., around 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the VBTAC sample in the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

The purity of VBTAC is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of VBTAC should be used to create a calibration curve.

-

Spectroscopic Methods

Spectroscopic techniques are invaluable for structural confirmation and identification of functional groups, which can aid in purity assessment.

¹H NMR spectroscopy provides detailed information about the chemical structure of VBTAC and can be used to identify and quantify impurities that have distinct proton signals.

Experimental Protocol:

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the VBTAC sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

-

Spectral Interpretation:

-

The characteristic signals for VBTAC include:

-

Vinyl protons (~5.3-6.7 ppm)

-

Aromatic protons (~7.2-7.6 ppm)

-

Benzylic protons (~4.5 ppm)

-

Trimethylammonium protons (~3.1 ppm)

-

-

Impurities such as residual VBC would show a characteristic benzylic chloride proton signal at a different chemical shift. The relative integration of impurity signals to the VBTAC signals can be used for semi-quantitative analysis.

-

FTIR spectroscopy is used to identify the functional groups present in the VBTAC monomer and to detect impurities that have characteristic absorption bands.

Experimental Protocol:

-

Instrumentation:

-

FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

-

Sample Preparation:

-

Place a small amount of the solid VBTAC sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Spectral Interpretation:

-

Key characteristic absorption bands for VBTAC include:

-

Comparison of the sample spectrum with a reference spectrum of high-purity VBTAC can reveal the presence of impurities.

-

Data Presentation and Interpretation

For effective comparison and quality control, all quantitative data should be summarized in a structured format.

Table 2: Typical Purity Specifications for (Vinylbenzyl)trimethylammonium Chloride

| Parameter | Method | Specification Range |

| Assay (as VBTAC) | Argentometric Titration | ≥ 98.0% |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Insoluble Matter | Gravimetric | ≤ 0.1% |

| Residual 4-Vinylbenzyl chloride | HPLC | ≤ 0.5% |

Table 3: Example Purity Analysis Results for a Batch of VBTAC

| Analysis | Method | Result |

| Assay | Argentometric Titration | 99.2% |

| Water Content | Karl Fischer Titration | 0.3% |

| Purity by HPLC | HPLC-UV (Area %) | 99.5% |

| ¹H NMR | Conforms to structure | Conforms |

| FTIR | Conforms to structure | Conforms |

Logical Workflow for Purity Analysis

A systematic workflow ensures that all critical purity attributes of the VBTAC monomer are assessed.

References

- 1. gmpinsiders.com [gmpinsiders.com]

- 2. (Vinylbenzyl)trimethylammonium chloride 99 26616-35-3 [sigmaaldrich.com]

- 3. hiranuma.com [hiranuma.com]

- 4. (Vinylbenzyl)trimethylammonium chloride | 26616-35-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Nano-Sized Polyelectrolyte Complexes Formed between Poly(vinyl benzyl trimethyl ammonium chloride) and Insulin | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of (Vinylbenzyl)trimethylammonium chloride (VBTAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Ð), and complex architectures.[1][2][3] This control makes RAFT polymerization an ideal method for creating well-defined cationic polymers such as poly[(vinylbenzyl)trimethylammonium chloride] (poly(VBTAC)). Poly(VBTAC) is a cationic polyelectrolyte with a wide range of applications, including gene delivery, drug formulation, and as a precursor for functional materials.[4][5]

These application notes provide a detailed protocol for the solution RAFT polymerization of (Vinylbenzyl)trimethylammonium chloride (VBTAC). The protocol is adapted from established procedures for the RAFT polymerization of the structurally similar monomer, vinylbenzyl chloride (VBC).[3][6]

Key Concepts of RAFT Polymerization

RAFT polymerization involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA).[3] The CTA reversibly transfers between propagating polymer chains, ensuring that all chains grow at a similar rate. This process minimizes termination reactions and allows for the synthesis of polymers with living characteristics.[1] The choice of CTA is crucial for successful polymerization and depends on the monomer being used. For styrenic monomers like VBTAC, trithiocarbonates and dithiobenzoates are often effective.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the RAFT polymerization of VBTAC in solution.

Materials

-

(Vinylbenzyl)trimethylammonium chloride (VBTAC) (monomer)

-

4,4'-Azobis(4-cyanopentanoic acid) (V-501) or Azobisisobutyronitrile (AIBN) (initiator)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a suitable trithiocarbonate (B1256668) (RAFT agent/CTA)

-

Methanol (B129727) (or other suitable solvent)

-

Deuterated methanol (CD3OD) or Deuterated water (D2O) for NMR analysis

-

Inhibitor remover column (optional, if monomer contains inhibitor)

-

Nitrogen or Argon gas

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Rubber septum

-

Syringes and needles

-

Oil bath or heating mantle with temperature controller

-

Vacuum line

Experimental Procedure

-

Monomer Purification: If the VBTAC monomer contains an inhibitor, pass it through an inhibitor remover column prior to use.

-

Reaction Setup:

-

To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of VBTAC, RAFT agent (e.g., CPADB), and initiator (e.g., V-501). A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.

-

Add the solvent (e.g., methanol) to achieve the desired monomer concentration (e.g., 1 M).

-

Seal the flask with a rubber septum.

-

-

Degassing:

-

Deoxygenate the reaction mixture by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can inhibit the polymerization.

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).

-

Stir the reaction mixture for the desired period (e.g., 4-24 hours). To monitor the reaction kinetics, aliquots can be taken at different time points using a degassed syringe.

-

-

Termination and Isolation:

-

To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., diethyl ether or acetone).

-

Isolate the polymer by filtration or centrifugation.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum until a constant weight is achieved.

-

-

Characterization:

-

Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.

-

Molecular Weight and Polydispersity: Analyze the number-average molecular weight (Mn) and polydispersity index (Ð = Mw/Mn) of the polymer by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) equipped with a refractive index detector. A mobile phase of DMF with 0.1% LiBr is often used for poly(VBTAC).[7]

-

Data Presentation

The following tables present representative data for the RAFT polymerization of VBTAC, illustrating the effect of reaction time and monomer-to-CTA ratio on the polymerization outcome.

Table 1: Effect of Polymerization Time on Monomer Conversion, Molecular Weight, and Polydispersity.

| Entry | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Ð (Mw/Mn) |

| 1 | 2 | 25 | 5,800 | 6,200 | 1.15 |

| 2 | 4 | 48 | 10,700 | 11,500 | 1.12 |

| 3 | 8 | 85 | 18,500 | 19,800 | 1.10 |

| 4 | 16 | 95 | 20,700 | 22,000 | 1.11 |

Conditions: [VBTAC]:[CPADB]:[V-501] = 100:1:0.1 in methanol at 70 °C. Theoretical Mn = (([Monomer]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA

Table 2: Effect of [Monomer]:[CTA] Ratio on Molecular Weight and Polydispersity.

| Entry | [VBTAC]:[CPADB] | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Ð (Mw/Mn) |

| 1 | 50:1 | 96 | 10,800 | 11,500 | 1.18 |

| 2 | 100:1 | 95 | 20,700 | 22,000 | 1.11 |

| 3 | 200:1 | 94 | 40,500 | 43,200 | 1.15 |

| 4 | 400:1 | 92 | 79,000 | 85,100 | 1.25 |

Conditions: Polymerization conducted for 16 hours in methanol at 70 °C with a [CTA]:[Initiator] ratio of 10:1.

Mandatory Visualization

Caption: Experimental workflow for the RAFT polymerization of VBTAC.

Caption: Simplified mechanism of RAFT polymerization.

References

- 1. dl.uncw.edu [dl.uncw.edu]

- 2. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hybrid Poly(β‐amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting‐From Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the ATRP Synthesis of Poly(vinylbenzyltrimethylammonium chloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinylbenzyltrimethylammonium chloride) (PVBTAC) is a cationic polyelectrolyte that has garnered significant interest in various biomedical and pharmaceutical applications, including as a non-viral vector for gene delivery, an antimicrobial agent, and a component of ion-exchange resins. Its permanent positive charge, conferred by the quaternary ammonium (B1175870) groups, allows for strong electrostatic interactions with negatively charged molecules such as DNA, RNA, and certain proteins. Atom Transfer Radical Polymerization (ATRP) offers a robust and versatile method for the synthesis of PVBTAC with controlled molecular weight, low polydispersity, and well-defined architecture, which are critical parameters for its performance in drug delivery and other advanced applications.

This document provides detailed application notes and experimental protocols for the synthesis of PVBTAC via ATRP. Two primary strategies are presented:

-

Direct ATRP of vinylbenzyltrimethylammonium chloride: This method involves the direct polymerization of the quaternary ammonium monomer.

-

ATRP of vinylbenzyl chloride followed by post-polymerization quaternization: This two-step approach involves the synthesis of a well-defined poly(vinylbenzyl chloride) (PVBC) precursor, which is subsequently modified with trimethylamine (B31210) to yield the final cationic polymer.

Data Presentation

The molecular characteristics of poly(vinylbenzyltrimethylammonium chloride) and its precursor, poly(vinylbenzyl chloride), are crucial for their application. The following table summarizes typical molecular weight (Mn) and polydispersity index (PDI) values obtained through different controlled radical polymerization techniques. It is important to note that achieving low PDI values is a key advantage of ATRP.

| Polymer | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference Method |